![molecular formula C17H15F3N2O4S B2913523 methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate CAS No. 339025-65-9](/img/structure/B2913523.png)

methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

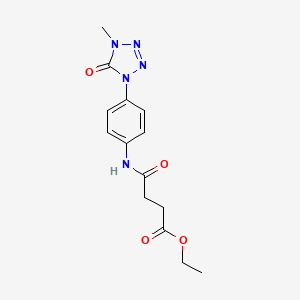

This compound is a chemical with the molecular formula C17H15F3N2O4S . It is used in various chemical reactions and has specific physical and chemical properties .

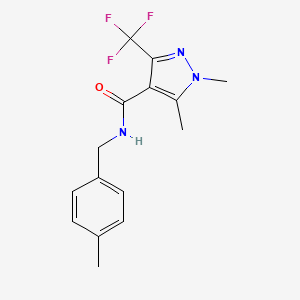

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a trifluoromethyl group, a pyridinyl group, an anilino group, a carbonyl group, a sulfanyl group, and an acetate group . These groups contribute to the compound’s reactivity and properties.Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its functional groups. For example, the trifluoromethyl group is known for its high electronegativity and can participate in electrophilic and nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

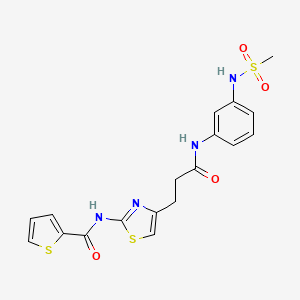

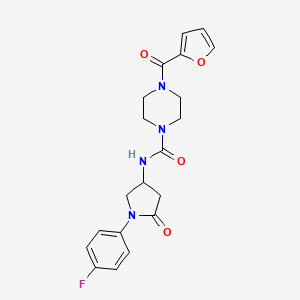

Synthesis and Antimicrobial Activities

Research has explored the synthesis of thiazoles and their derivatives, focusing on compounds with similar chemical structures, demonstrating antimicrobial activities against bacterial and fungal isolates. This includes the development of compounds with potential as antimicrobial agents through the reactivity of certain carbonyl compounds towards various reagents, leading to the synthesis of arylidene, pyridine, thiophene, and anilide derivatives with in vitro antimicrobial efficacy (Wardkhan et al., 2008).

Antihypertensive Agents

Another application involves the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound with a structural similarity to the query compound, has been used as a starting material for producing various derivatives showing good antihypertensive activity with low toxicity (Abdel-Wahab et al., 2008).

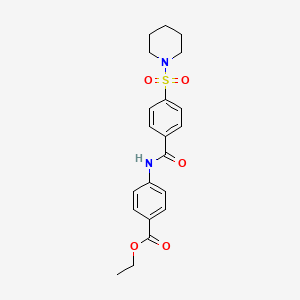

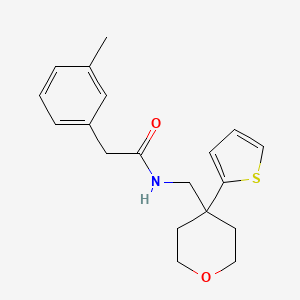

Oxidation Reactions

The compound has also been implicated in studies focusing on oxidation reactions, such as the effective oxidation of secondary alcohol groups in carbohydrate derivatives to ketones, showcasing the versatility of similar compounds in chemical synthesis and modification processes (Horton & Jewell, 1966).

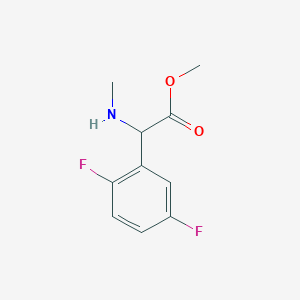

Synthesis of Wine Odorants

In the field of food chemistry, research on the synthesis of sulfur-containing wine odorants at sub-ppb levels has utilized compounds structurally related to the query chemical, highlighting its relevance in the quantitative determination of natural compounds in white and red wines through stable isotope dilution assays (Kotseridis et al., 2000).

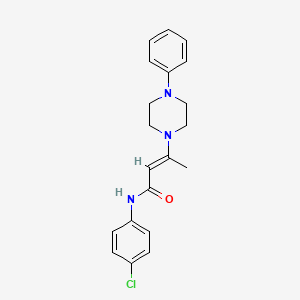

Novel Syntheses and Reactions

The compound's structure has inspired novel syntheses and reactions, such as the unexpected transition to derivatives of dihydropyridinones and tetrahydro-thiazolo-pyridines, demonstrating the complex chemistry and potential applications of such molecules in creating new chemical entities with unique properties (Nedolya et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamoylsulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N2O4S/c1-26-15(24)10-27-16(25)21-13-5-2-11(3-6-13)8-22-9-12(17(18,19)20)4-7-14(22)23/h2-7,9H,8,10H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCBCRHXPMZSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2913447.png)

![Methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2913448.png)

![3-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2913460.png)

![Benzyl[2-(cyclohex-2-en-1-yl)ethyl]amine](/img/structure/B2913463.png)